7-Nitroindazole (sodium)
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Overview
Description
7-Nitroindazole (sodium) is a heterocyclic small molecule containing an indazole ring that has been nitrated at the 7 position. It acts as a selective inhibitor for neuronal nitric oxide synthase, a hemoprotein enzyme that converts arginine to citrulline and nitric oxide in neuronal tissue . This compound is under investigation for its potential protective effects against nerve damage caused by excitotoxicity or neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitroindazole typically involves the nitration of indazole. One common method is the electrophilic nitration using a mixture of sodium nitrate and sulfuric acid
Industrial Production Methods
While specific industrial production methods for 7-Nitroindazole (sodium) are not widely documented, the general approach involves large-scale nitration reactions under controlled conditions to ensure the selective introduction of the nitro group at the desired position.
Chemical Reactions Analysis
Types of Reactions
7-Nitroindazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur, particularly at positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Reduction: 7-Aminoindazole.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
7-Nitroindazole (sodium) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce the nitro group into indazole derivatives.
Biology: Acts as a selective inhibitor of neuronal nitric oxide synthase, making it useful in studies related to nitric oxide signaling.
Medicine: Investigated for its neuroprotective effects in models of neurodegenerative diseases and conditions involving oxidative stress
Mechanism of Action
7-Nitroindazole exerts its effects by selectively inhibiting neuronal nitric oxide synthase. This enzyme converts arginine to citrulline and nitric oxide, a signaling molecule involved in various physiological processes . By inhibiting this enzyme, 7-Nitroindazole reduces the production of nitric oxide, thereby modulating signaling pathways and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-7-nitroindazole: More potent but less specific inhibitor of neuronal nitric oxide synthase.
N-Propyl-L-arginine: Acts on a different site of the enzyme.
Uniqueness
7-Nitroindazole is unique due to its selective inhibition of neuronal nitric oxide synthase, making it a valuable tool in research focused on nitric oxide signaling and neuroprotection .
Properties
Molecular Formula |
C7H5N3NaO2 |
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Molecular Weight |
186.12 g/mol |
InChI |
InChI=1S/C7H5N3O2.Na/c11-10(12)6-3-1-2-5-4-8-9-7(5)6;/h1-4H,(H,8,9); |
InChI Key |
HWZIWXQUKMBPHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NN=C2.[Na] |
Origin of Product |
United States |
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